N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

Hydrogen bonding Solubility Drug-likeness

N1-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide (CAS 1351612-78-6) is a synthetic oxalamide derivative featuring a tetrahydropyran-4-ol moiety connected via a methylene spacer to the oxalamide core, with a 1-phenylethyl group on the opposing amide nitrogen. The compound belongs to the broader oxalamide class that has been explored as kinase inhibitors (e.g., c-Met) and heme-displacing IDO1 inhibitors.

Molecular Formula C16H22N2O4
Molecular Weight 306.362
CAS No. 1351612-78-6
Cat. No. B2390770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
CAS1351612-78-6
Molecular FormulaC16H22N2O4
Molecular Weight306.362
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCOCC2)O
InChIInChI=1S/C16H22N2O4/c1-12(13-5-3-2-4-6-13)18-15(20)14(19)17-11-16(21)7-9-22-10-8-16/h2-6,12,21H,7-11H2,1H3,(H,17,19)(H,18,20)
InChIKeyBWBKWTSHYDEQRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide (CAS 1351612-78-6): Structural Profile and Chemical Class for Research Procurement


N1-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide (CAS 1351612-78-6) is a synthetic oxalamide derivative featuring a tetrahydropyran-4-ol moiety connected via a methylene spacer to the oxalamide core, with a 1-phenylethyl group on the opposing amide nitrogen. The compound belongs to the broader oxalamide class that has been explored as kinase inhibitors (e.g., c-Met) [1] and heme-displacing IDO1 inhibitors [2]. Its molecular formula is C16H22N2O4 with a molecular weight of 306.36 g/mol. The presence of both a hydrogen-bond donor (hydroxyl) and a chiral center in the 1-phenylethyl substituent distinguishes it from simpler oxalamide analogs.

Scaffold-diversification tool for kinase or IDO1 inhibitor SAR
Chiral 1-phenylethyl group for enantiomer-specific target engagement studies
Tetrahydropyran-4-ol provides distinct hydrogen-bond donor topology

Why Generic Oxalamide Analogs Cannot Replace N1-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide in Defined Research Applications


Within the oxalamide class, even minor structural variations can significantly alter target binding, pharmacokinetic properties, and synthetic tractability. The tetrahydropyran-4-ol motif in this compound provides a constrained hydrogen-bond donor that is absent in thiophene or simple alkyl-substituted analogs, directly affecting aqueous solubility and protein-ligand interaction geometry [1]. Furthermore, the 1-phenylethyl group introduces a chiral center that, when resolved into enantiomers, can yield differential pharmacological activity—a feature absent in achiral phenethyl or benzyl analogs. Substituting this compound with a generic oxalamide lacking these features risks loss of the specific interaction profile that motivated its selection, particularly in assays where hydrogen-bonding topology or steric bulk at the tetrahydropyran position is critical.

H-Bond Topology Mismatch
Thiophene- or alkyl-substituted analogs lack the tetrahydropyran-OH donor, which may alter binding-site interaction geometry.
Absent Stereochemical Control
Achiral phenethyl or benzyl analogs cannot support enantiomer-specific SAR; reported activity differences of 2–10× in the oxalamide class underscore the risk of racemic substitution.
Polar Surface Area Divergence
Simpler hydroxyethyl analogs exhibit a lower tPSA (~12 Ų less), potentially shifting passive membrane permeability compared to the tetrahydropyran-containing compound.

Head-to-Head and Class-Level Evidence: Quantified Differentiation of N1-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide


Hydrogen-Bond Donor Count vs. Thiophene-Containing Analog (CAS 1209831-04-8)

The target compound contains two hydrogen-bond donor (HBD) atoms (the tetrahydropyran hydroxyl and one oxalamide NH), whereas the closest commercial analog N1-(1-phenylethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide (CAS 1209831-04-8) possesses only one HBD (the oxalamide NH). This additional HBD capacity enhances aqueous solubility and enables specific hydrogen-bonding interactions with biological targets [1].

HBD Count
Class-level inference
2 vs 1
May improve aqueous solubility and binding-site residence time
Comparison vs. thiophene analog (CAS 1209831-04-8)
Hydrogen bonding Solubility Drug-likeness

Topological Polar Surface Area (tPSA) vs. Hydroxyethyl Analog (CAS 339204-35-2)

The tetrahydropyran ring in the target compound contributes to a higher topological polar surface area (tPSA) compared to the simpler N1-(2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide (CAS 339204-35-2). Predicted tPSA values indicate a difference of approximately 12 Ų, which can influence passive membrane permeability and blood-brain barrier penetration [1].

tPSA Difference
Predicted value
+12.1 Ų
May influence passive membrane permeability profile
vs. hydroxyethyl analog (CAS 339204-35-2); Ertl method
Membrane permeability Drug-likeness ADME

Chiral Center and Enantiomeric Purity Potential vs. Achiral Analogs

The 1-phenylethyl substituent in the target compound introduces a chiral center that can be resolved into enantiomers, whereas common achiral analogs (e.g., N1-phenethyl oxalamides) lack this stereochemical dimension. In the broader oxalamide class, enantiomeric purity has been shown to affect kinase inhibition potency by up to 10-fold [1]. Procurement of the enantiomerically pure (R)- or (S)-1-phenylethyl form could therefore yield significantly different biological outcomes.

Chiral Centers
Class-level inference
1 vs 0
Enables enantiomer-specific SAR studies
2–10× activity ratios reported in oxalamide kinase inhibitors
Stereochemistry Enantioselectivity Biological activity

Optimal Research and Procurement Use Cases for N1-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide


Kinase Inhibitor Lead Optimization Programs

This compound serves as a scaffold-diversification tool in c-Met or IDO1 inhibitor programs, where the tetrahydropyran-4-ol moiety offers a spatially distinct hydrogen-bonding vector compared to thiophene or aryl-substituted analogs [1]. Its procurement enables SAR expansion beyond the scope of simpler oxalamide libraries.

Enantioselective Biological Assays

When obtained in enantiomerically pure form, this compound can be used to probe stereospecific target engagement in kinase, soluble epoxide hydrolase, or COX inhibition assays, supporting the identification of eutomers with improved selectivity indices [2].

Physicochemical Property Benchmarking Studies

The compound's balanced LogP and tPSA profile, along with its additional HBD, make it a useful reference standard for calibrating in vitro ADME assays when comparing oxalamide series with varying hydrogen-bonding capacities [3].

Application
Selection Property
Validation Focus
Kinase / IDO1 inhibitor SAR scaffold studies
Tetrahydropyran-4-ol H-bond vector
Binding-site interaction geometry review
Enantiomer-specific target engagement assays
Chiral 1-phenylethyl moiety
Enantiomeric activity comparison context
In vitro ADME assay calibration
Balanced LogP/tPSA with extra HBD
Permeability and solubility profile comparison
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